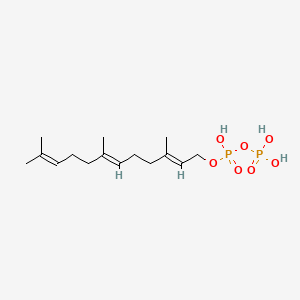

Farnesyl diphosphate

Vue d'ensemble

Description

Le diphosphate de farnesyle est un intermédiaire clé dans la biosynthèse des terpènes et des terpénoïdes, tels que les stérols et les caroténoïdes. Il est synthétisé par l'enzyme farnésyl diphosphate synthase, qui catalyse la condensation tête-à-queue séquentielle du diphosphate d'isopentényle avec le diphosphate de diméthylallyle et le diphosphate de géranyle . Ce composé joue un rôle crucial dans la voie de biosynthèse des isoprénoïdes, qui est vitale pour les fonctions cellulaires normales chez divers organismes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le diphosphate de farnesyle est synthétisé par une réaction en deux étapes catalysée par la farnésyl diphosphate synthase. La première étape implique la condensation du diphosphate d'isopentényle avec le diphosphate de diméthylallyle pour former le diphosphate de géranyle. Dans la deuxième étape, le diphosphate de géranyle subit une autre condensation avec le diphosphate d'isopentényle pour produire le diphosphate de farnesyle . La réaction nécessite des cations métalliques divalents, généralement du magnésium ou du manganèse, qui se coordonnent à la partie diphosphate des substrats allyliques et interagissent avec des résidus d'aspartate hautement conservés dans la poche de liaison du substrat .

Méthodes de production industrielle

La production industrielle du diphosphate de farnesyle implique souvent des systèmes d'expression recombinante. Par exemple, Escherichia coli peut être génétiquement modifiée pour exprimer la farnésyl diphosphate synthase, permettant la production du diphosphate de farnesyle en grandes quantités . Des systèmes d'expression de fusion et des techniques de solubilisation sont utilisés pour améliorer le rendement et la solubilité de la protéine recombinante .

Analyse Des Réactions Chimiques

Types de réactions

Le diphosphate de farnesyle subit diverses réactions chimiques, notamment :

Oxydation : Le diphosphate de farnesyle peut être oxydé pour former du farnésol et d'autres dérivés oxydés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le dioxyde de sélénium et l'hydroperoxyde de tert-butyle pour les réactions d'oxydation . Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour les réactions de réduction . Les réactions de substitution nécessitent souvent des catalyseurs spécifiques et des conditions réactionnelles en fonction du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le farnésol, l'alcool farnésylique et divers dérivés substitués du diphosphate de farnesyle .

Applications de recherche scientifique

Le diphosphate de farnesyle a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le diphosphate de farnesyle exerce ses effets grâce à son rôle de substrat pour diverses enzymes dans la voie de biosynthèse des isoprénoïdes. Il est impliqué dans la synthèse du squalène, qui est un précurseur des stérols et d'autres biomolécules importantes . Le diphosphate de farnesyle participe également à la prénylation des protéines, une modification post-traductionnelle qui est essentielle au bon fonctionnement de certaines protéines . Les cibles moléculaires et les voies impliquées comprennent la farnésyltransférase, la géranylgéranyltransférase et d'autres enzymes dans la voie du mévalonate .

Applications De Recherche Scientifique

Biological Significance

Farnesyl diphosphate serves as a substrate for the synthesis of several essential biomolecules:

- Sterols : FPP is a precursor in the biosynthesis of cholesterol and steroid hormones.

- Terpenes : It contributes to the production of sesquiterpenes and other isoprenoids.

- Prenylated Proteins : FPP is involved in the post-translational modification of proteins through prenylation, critical for their biological activity.

Cancer Research

This compound synthase (FDPS), the enzyme that catalyzes the production of FPP, has been implicated in various cancers:

- Glioblastoma : FDPS plays a significant role in maintaining glioblastoma stemness, contributing to treatment resistance. Inhibitors like alendronate have shown potential in disrupting this pathway and reducing tumor growth .

- Colorectal Cancer : Elevated FDPS activity has been observed in colorectal cancer tissues compared to normal tissues, suggesting its role in cancer progression and potential as a therapeutic target .

Inhibitors and Drug Development

Inhibitors targeting FDPS are being explored for their therapeutic potential:

- Zoledronate : An FDA-approved drug that inhibits FDPS, used primarily for treating bone metastasis in cancer patients .

- Alendronate : Another FDPS inhibitor that has demonstrated efficacy in reducing glioblastoma stemness and inhibiting cancer cell proliferation .

Metabolic Engineering

This compound is also utilized in metabolic engineering to produce valuable compounds:

- Monoterpenoids Production : Engineered microorganisms can utilize FPP to synthesize monoterpenoids with potential anti-cancer properties .

- Synthetic Biology Applications : The development of synthetic pathways involving FPP allows for the production of various terpenoids and other valuable metabolites through recombinant DNA technology .

Case Studies

Several studies have highlighted the importance of this compound in various biological contexts:

- A study demonstrated that this compound induces acute cell death in specific cell lines, emphasizing its potential as a therapeutic agent against certain cancers .

- Research indicated that FDPS activity correlates with increased cell proliferation rates in specific cancer types, suggesting its role as a biomarker for aggressive tumors .

Data Tables

Mécanisme D'action

Farnesyl diphosphate exerts its effects through its role as a substrate for various enzymes in the isoprenoid biosynthetic pathway. It is involved in the synthesis of squalene, which is a precursor for sterols and other important biomolecules . This compound also participates in protein prenylation, a post-translational modification that is essential for the proper functioning of certain proteins . The molecular targets and pathways involved include farnesyltransferase, geranylgeranyltransferase, and other enzymes in the mevalonate pathway .

Comparaison Avec Des Composés Similaires

Le diphosphate de farnesyle est similaire à d'autres diphosphates de prényle tels que le diphosphate de géranyle et le diphosphate de géranylgéranyle. il est unique dans son rôle d'intermédiaire clé dans la synthèse des sesquiterpènes et des triterpènes . Des composés similaires comprennent :

Diphosphate de géranyle : Un précurseur des monoterpènes.

Diphosphate de géranylgéranyle : Un précurseur des diterpènes et des tétraterpènes.

La position unique du diphosphate de farnesyle dans la voie de biosynthèse des isoprénoïdes lui permet de participer à la synthèse d'un large éventail de composés bioactifs, ce qui en fait une molécule cruciale dans divers processus biologiques .

Activité Biologique

Farnesyl diphosphate (FPP) is a key intermediate in the mevalonate pathway, playing crucial roles in various biological processes, including protein prenylation, cholesterol biosynthesis, and the synthesis of isoprenoids. This article explores the biological activity of FPP, focusing on its enzymatic functions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Functions

This compound synthase (FDPS) catalyzes the synthesis of FPP from dimethylallyl pyrophosphate and isopentenyl pyrophosphate. This reaction is pivotal for the production of several important biomolecules:

- Cholesterol and Steroid Hormones : FPP serves as a precursor for cholesterol and steroid hormone biosynthesis, which are vital for cellular structure and signaling.

- Protein Prenylation : FPP is essential for the post-translational modification of proteins through prenylation, particularly for members of the Ras superfamily of small GTP-binding proteins. This modification is critical for their membrane localization and function .

2. Role in Cancer Biology

FPP has been implicated in various cancer types due to its role in cell proliferation and survival:

- Cell Proliferation : Studies have shown that FDPS promotes cell proliferation by upregulating genes associated with cell growth and extracellular matrix organization. In colorectal cancer tissues, FDPS activity was significantly higher compared to normal tissues, correlating with increased cell proliferation and reduced apoptosis .

- Glioblastoma : Research indicates that FDPS is crucial for maintaining stemness in glioblastoma cells, contributing to treatment resistance. Inhibition of FDPS has been shown to reduce glioblastoma sphere formation, suggesting a potential therapeutic target .

3. Therapeutic Implications

Given its central role in critical biological pathways, FPP and its synthesizing enzyme FDPS are promising targets for therapeutic interventions:

- Inhibitors of FDPS : Compounds such as alendronate have been studied as inhibitors of FDPS, demonstrating potential in reducing tumor growth by blocking farnesylation processes critical for cancer cell survival .

- Allosteric Regulation : Recent findings suggest that FPP can act as an allosteric inhibitor of its synthesizing enzyme, indicating a feedback mechanism that regulates its own levels within cells. This regulation could be exploited for therapeutic purposes to control prenyl pyrophosphate levels .

Table 1: Summary of Key Findings Related to FPP

5. Conclusion

This compound is a biologically active compound with significant roles in metabolism, cell signaling, and cancer biology. Its involvement in critical pathways such as cholesterol biosynthesis and protein prenylation makes it a vital target for therapeutic interventions against various diseases, especially cancers characterized by dysregulated cell growth.

Propriétés

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.